molecular formula C11H19NO4 B1524958 1-(Tert-butoxycarbonyl)-3-methylpyrrolidine-3-carboxylic acid CAS No. 887587-09-9

1-(Tert-butoxycarbonyl)-3-methylpyrrolidine-3-carboxylic acid

Cat. No.: B1524958
CAS No.: 887587-09-9
M. Wt: 229.27 g/mol
InChI Key: DTLBJDMWGRKALK-UHFFFAOYSA-N
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Description

1-(Tert-butoxycarbonyl)-3-methylpyrrolidine-3-carboxylic acid is a compound that contains a tert-butoxycarbonyl (Boc) group . The Boc group is a protecting group used in organic synthesis, particularly for amines . It can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .


Synthesis Analysis

The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . A series of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) were prepared and used as the starting materials in dipeptide synthesis with commonly used coupling reagents .


Chemical Reactions Analysis

The Boc group can be removed from amino acids with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . Selective cleavage of the N-Boc group in the presence of other protecting groups is possible when using AlCl3 . Sequential treatment with trimethylsilyl iodide then methanol can also be used for Boc deprotection .

Scientific Research Applications

Mechanistic Insights and Synthetic Applications

  • The tert-butoxycarbonyl (Boc) group is widely used for protecting amines in organic synthesis. A study demonstrated a base-triggered Boc migration mechanism via an unusual nine-membered cyclic transition state, showcasing an innovative approach to synthetic transformations (Xue & Silverman, 2010).

Synthesis of Amino Acid Derivatives

  • A novel method for the tert-butoxycarbonylation of acidic proton-containing substrates under mild conditions without the need for a base was described, indicating its utility in the efficient synthesis of protected amino acids and their derivatives (Saito, Ouchi, & Takahata, 2006).
  • Large-scale preparation of (3S,4S)-3-(tert-Butoxycarbonyl)amino-4-methylpyrrolidine from L-aspartic acid was achieved, highlighting its potential in producing key intermediates for pharmaceuticals (Yoshida et al., 1996).

Development of Antibacterial Agents

  • The synthesis of novel antibacterial agents featuring chiral aminopyrrolidine substituents demonstrates the critical role of stereochemistry in medicinal chemistry, with specific compounds advancing to preclinical evaluation (Di Cesare et al., 1992).

Polymer Science

  • The synthesis and properties of amino acid-based polyacetylenes, including derivatives of 1-(Tert-butoxycarbonyl)-3-methylpyrrolidine-3-carboxylic acid, were explored, revealing insights into the formation of helical polymer structures and their potential applications in material science (Gao, Sanda, & Masuda, 2003).

Mechanism of Action

Target of Action

The primary target of 1-(Tert-butoxycarbonyl)-3-methylpyrrolidine-3-carboxylic acid is the amino group in organic synthesis . This compound, also known as a Boc-derivative, is used as a protecting group for amines .

Mode of Action

This compound interacts with its targets by being added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . This results in the formation of a Boc-derivative, which protects the amino group during organic synthesis .

Biochemical Pathways

The biochemical pathway affected by this compound involves the protection of amines during organic synthesis . The compound acts as a protecting group for amines, preventing them from reacting with other substances during the synthesis process .

Pharmacokinetics

It is known that the compound can be removed from amines using strong acids such as trifluoroacetic acid in dichloromethane, or with hcl in methanol . This suggests that the compound may have good bioavailability due to its ability to be removed from its targets.

Result of Action

The result of the action of this compound is the protection of amines during organic synthesis . By acting as a protecting group, the compound allows for the successful synthesis of complex organic compounds without unwanted reactions involving the amines .

Action Environment

The action of this compound is influenced by environmental factors such as temperature and the presence of other chemicals . For example, the compound can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base . Additionally, the removal of the compound from amines can be accomplished with strong acids . These processes suggest that the compound’s action, efficacy, and stability can be influenced by the chemical environment in which it is used.

Properties

IUPAC Name

3-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO4/c1-10(2,3)16-9(15)12-6-5-11(4,7-12)8(13)14/h5-7H2,1-4H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTLBJDMWGRKALK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN(C1)C(=O)OC(C)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80693156
Record name 1-(tert-Butoxycarbonyl)-3-methylpyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80693156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887587-09-9
Record name 1-(tert-Butoxycarbonyl)-3-methylpyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80693156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[(tert-butoxy)carbonyl]-3-methylpyrrolidine-3-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 3-methylpyrrolidine-1,3-dicarboxylic acid 1-tert-butyl ester 3-methyl ester (370 mg, 1.52 mmol) in IMS (5 mL) was added a 1M aqueous solution of sodium hydroxide (2.0 mL, 2.0 mmol). The reaction mixture was stirred at room temperature for 2 hours, and then concentrated under reduced pressure. The residue was partitioned between EtOAc and a 0.1M aqueous solution of HCl. The organic layer was separated and washed with brine, dried over Na2SO4, filtered and concentrated to give the desired product as a white solid (348 mg, 100%). 1H NMR (400 MHz, CHCl3-d): 6 3.85-3.75 (m, 1H); 3.52-3.41 (m, 2H); 3.27-3.15 (m, 1H); 2.39-2.30 (m, 1H); 1.83-1.74 (m, 1H); 1.51-1.40 (m, 9H); 1.38 (s, 3H).
Quantity
370 mg
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
[Compound]
Name
IMS
Quantity
5 mL
Type
solvent
Reaction Step One
Yield
100%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(Tert-butoxycarbonyl)-3-methylpyrrolidine-3-carboxylic acid
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1-(Tert-butoxycarbonyl)-3-methylpyrrolidine-3-carboxylic acid
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1-(Tert-butoxycarbonyl)-3-methylpyrrolidine-3-carboxylic acid
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1-(Tert-butoxycarbonyl)-3-methylpyrrolidine-3-carboxylic acid
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1-(Tert-butoxycarbonyl)-3-methylpyrrolidine-3-carboxylic acid
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1-(Tert-butoxycarbonyl)-3-methylpyrrolidine-3-carboxylic acid

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